molecular formula C12H14N2O2 B2673750 5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide CAS No. 498558-11-5

5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide

Cat. No.: B2673750
CAS No.: 498558-11-5
M. Wt: 218.256
InChI Key: LZQXLUPHIITPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide is a chemical compound belonging to the class of 2-pyrrolidinones, which are heterocyclic structures of significant interest in medicinal chemistry and drug discovery. This scaffold is a privileged structure found in numerous natural products and approved pharmaceuticals, known for a wide spectrum of biological activities . The 5-oxopyrrolidine core is an attractive building block for developing novel bioactive molecules, particularly in oncology and infectious disease research. Recent studies on 5-oxopyrrolidine derivatives have demonstrated promising anticancer and antimicrobial properties . Compounds featuring this scaffold have shown potent activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A-375) in both 2D and 3D culture models . Furthermore, certain 5-oxopyrrolidine derivatives have exhibited selective and potent activity against multidrug-resistant Gram-positive bacterial pathogens, such as Staphylococcus aureus , with efficacy comparable to established antibiotics like vancomycin . The incorporation of aryl amide groups, such as the m-tolylamide moiety, is a common structural modification used to explore structure-activity relationships and optimize interactions with biological targets. This product, this compound, is intended for research applications as a standard, intermediate, for screening, or for the development of novel therapeutic agents. For Research Use Only . Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-methylphenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-3-2-4-9(7-8)13-12(16)10-5-6-11(15)14-10/h2-4,7,10H,5-6H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQXLUPHIITPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965048
Record name 5-Hydroxy-N-(3-methylphenyl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5082-56-4
Record name 5-Hydroxy-N-(3-methylphenyl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 5-Oxo-pyrrolidine-2-carboxylic acid. Specifically, compounds derived from this structure have shown efficacy against various Gram-positive bacteria and multidrug-resistant fungal strains.

  • Mechanism of Action : The mechanism involves targeting specific bacterial pathways, leading to cell death. For instance, certain derivatives demonstrated activity against vancomycin-intermediate Staphylococcus aureus strains and drug-resistant Candida auris isolates .
  • Research Findings : A study reported that derivatives with hydrazone and azole moieties exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics like clindamycin .

Table 1: Antimicrobial Activity of 5-Oxo-pyrrolidine Derivatives

Compound TypeMIC (µg/mL)Target Pathogen
Hydrazone derivative64S. aureus TCH 1516
Azole derivative16C. auris
Benzimidazole derivative8C. difficile AR-1067

Anticancer Properties

The anticancer potential of 5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide has been explored extensively in vitro.

  • Cell Lines Tested : Various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), have been used to evaluate the cytotoxic effects of this compound .
  • Efficacy Results : In one study, a derivative with a 3,5-dichloro-2-hydroxyphenyl substituent significantly reduced A549 cell viability by up to 67.4% compared to controls . This indicates a promising avenue for developing new anticancer agents based on this compound.

Table 2: Anticancer Activity of Selected Derivatives

Compound TypeCell LineViability Reduction (%)p-value
3-substituted derivativeA54967.4<0.003
Benzimidazole derivativeMCF-770.3<0.05
3,5-dichloro derivativeA54924.5<0.0001

Antioxidant Activity

The antioxidant properties of derivatives of 5-Oxo-pyrrolidine-2-carboxylic acid have also been investigated.

  • Testing Methods : The DPPH radical scavenging method was employed to assess antioxidant activity, showing that certain derivatives exhibited high radical scavenging ability comparable to established antioxidants like ascorbic acid .
  • Key Findings : Compounds containing free carboxylic moieties demonstrated superior antioxidant effects, suggesting their potential in preventing oxidative stress-related diseases .

Table 3: Antioxidant Activity Comparison

Compound TypeDPPH Scavenging Ability (%)
Ascorbic AcidReference
Oxopyrrolidine Derivative88.6
Another Oxopyrrolidine Derivative87.7

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers: Ortho- and Para-Tolylamide Derivatives

  • 5-Oxo-pyrrolidine-2-carboxylic acid o-tolylamide (CAS: 4193-42-4, MFCD00852350): Differs in the methyl group position on the phenyl ring (ortho vs. meta). Reported purity: 98% .
  • 5-Oxo-pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide (CAS: 459147-82-1, MFCD00850573): Contains a methoxy group instead of methyl, altering electronic properties. Purity: 95% .

Ester Derivatives

  • Methyl 5-oxopyrrolidine-2-carboxylate (CAS: 54571-66-3):

    • Ester derivative with a methyl group instead of an amide.
    • Molecular weight: 143.14 g/mol; purity: 95–98% .
    • Esters generally exhibit higher lipophilicity than amides, influencing membrane permeability.
  • tert-Butyl (R)-5-oxopyrrolidine-2-carboxylate (CAS: 205524-46-5):

    • Bulky tert-butyl ester protects the carboxyl group, often used in peptide synthesis.
    • Molecular weight: 185.22 g/mol .
    • The stereochemistry (R-configuration) may affect chiral recognition in biological systems.

Bioactive Derivatives

  • 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid: Synthesized via multi-step reactions, incorporating a hydroxyl group for enhanced antioxidant activity .
  • Dipeptide derivatives containing 5-oxopyrrolidine-2-carboxylic acid :

    • Studied for antituberculosis activity via molecular docking and dynamic simulations .
    • The amide linkage in these derivatives mimics peptide bonds, enabling interactions with enzyme active sites.

Biological Activity

5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide, a compound characterized by its unique pyrrolidine structure and m-tolylamide group, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring and a carboxamide group attached to a 3-methylphenyl substituent . Its synthesis typically involves the reaction of 5-oxo-pyrrolidine-2-carboxylic acid with m-toluidine under controlled conditions. The process can involve various chemical reactions such as oxidation, reduction, and substitution, which allow for the exploration of different derivatives and their respective biological activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including m-tolylamide variants. These compounds have been tested primarily against human lung adenocarcinoma (A549) cells. The findings indicate that certain derivatives exhibit significant cytotoxic effects:

  • Cytotoxicity Assays : In vitro assays demonstrated that some derivatives reduced A549 cell viability by up to 67.4% when compared to standard chemotherapeutic agents like cisplatin .
  • Structure-Activity Relationship : The presence of specific functional groups appears to enhance anticancer activity. For instance, compounds with free amino groups show more potent effects than those with acetylamino groups .
CompoundViability Reduction (%)Comparison Agent
This compound67.4%Cisplatin
3-substituted derivative59.5%Cisplatin

Antimicrobial Activity

The antimicrobial properties of 5-oxopyrrolidine derivatives have also been investigated, particularly against multidrug-resistant pathogens:

  • Pathogen Testing : Compounds were screened against clinically significant bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. Notably, some derivatives showed promising activity against resistant strains .
  • Minimum Inhibitory Concentration (MIC) : While some derivatives exhibited MIC values below the resistance threshold, others showed limited activity (MIC > 128 µg/mL) against certain pathogens .

The biological activity of this compound is believed to result from its interaction with specific molecular targets within cells:

  • Receptor Binding : The unique structure allows it to bind effectively to various receptors or enzymes involved in critical biological pathways.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes associated with cancer proliferation or bacterial resistance mechanisms .

Case Studies and Research Findings

  • Anticancer Study : A study focused on the anticancer activity of various 5-oxopyrrolidine derivatives found that those with specific substitutions exhibited enhanced cytotoxicity in A549 cells while maintaining lower toxicity in non-cancerous cells .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of these compounds against resistant strains of S. aureus, revealing that certain derivatives could effectively inhibit growth at sub-micromolar concentrations .

Q & A

Q. Example Workflow :

Synthesize and isolate the compound.

Acquire 1^1H NMR in DMSO-d6 to observe amide proton signals (~10–12 ppm).

Cross-validate with X-ray data to confirm the m-tolylamide orientation .

How can conflicting reports on the biological activity of this compound be addressed?

Advanced Research Question
Contradictions often arise from assay variability or structural analogs misattributed to the parent compound. Mitigation strategies include:

  • Comparative SAR studies : Test derivatives (e.g., 5-oxo-pyrrolidine analogs with varying substituents) to isolate pharmacophoric features .
  • Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known pyrrolidine-based inhibitors) .
  • Computational docking : Model interactions with target proteins (e.g., NMDA receptors) to explain activity differences .

Q. Data Contradiction Analysis :

StudyReported ActivityLikely Cause of Discrepancy
AAnticonvulsantImpurity from incomplete purification
BInactiveUse of racemic mixture instead of enantiopure form

What computational methods are effective for predicting reaction pathways in synthesizing this compound?

Advanced Research Question
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states:

  • ICReDD methodology : Combine quantum mechanics (QM) with experimental data to optimize reaction conditions (e.g., solvent choice, temperature) .
  • Transition state modeling : Identify energy barriers for acyl transfer steps during coupling .
  • Machine learning : Train models on pyrrolidine derivative datasets to predict yields under varying conditions .

Q. Recommended Tools :

  • Gaussian 16 (DFT calculations)
  • GRRM (global reaction route mapping)

How can mechanistic studies elucidate the role of this compound in nucleophilic substitution reactions?

Advanced Research Question
Mechanistic insights require kinetic and isotopic labeling experiments:

  • Kinetic profiling : Monitor reaction rates under varying pH and nucleophile concentrations to distinguish SN1/SN2 pathways .
  • Isotopic labeling : Use 18^{18}O-labeled carboxylic acid to track acyl group transfer .
  • In-situ IR spectroscopy : Detect intermediates like mixed anhydrides during coupling .

Q. Case Study :

  • Chlorination of 5-oxo-pyrrolidine-2-carboxylic acid with thionyl chloride proceeds via a tetrahedral intermediate, confirmed by 13^{13}C NMR .

What protocols ensure stability and purity of this compound under long-term storage?

Basic Research Question
Stability is influenced by moisture, light, and temperature:

  • Storage conditions : -20°C in amber vials under argon to prevent hydrolysis .
  • Purity monitoring : Regular HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) to detect degradation products .
  • Lyophilization : Freeze-drying aqueous solutions preserves enantiomeric purity .

Q. Stability Data :

ConditionDegradation Over 6 Months
Room temperature15% decomposition
-20°C (desiccated)<2% decomposition

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